2,5-Difluoro-4-(phenylmethoxy)benzaldehyde
Description
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by fluorine atoms at the 2- and 5-positions, a phenylmethoxy (benzyloxy) group at the 4-position, and an aldehyde functional group at the 1-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks or bioactive molecules.
Properties
IUPAC Name |
2,5-difluoro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMDQSECDSZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination-Formylation Sequence
A prominent method involves sequential bromination and formylation, as demonstrated in the synthesis of 2-fluoro-4-hydroxybenzaldehyde. Adapting this for the target compound:
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Protection of Phenolic Hydroxyl : Starting with 2,5-difluoro-4-hydroxyphenol, the hydroxyl group at position 4 is protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). This yields 4-(phenylmethoxy)-2,5-difluorophenol.
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Regioselective Bromination : Bromination at position 1 (ortho to the phenylmethoxy group) is achieved using tetrabutylammonium tribromide in dichloromethane at 0–10°C. The electron-donating phenylmethoxy group directs electrophilic substitution to position 1.
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Grignard Exchange and Formylation : The brominated intermediate undergoes Grignard reagent exchange (e.g., isopropyl magnesium chloride) in tetrahydrofuran, followed by reaction with DMF to introduce the aldehyde functionality.
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Benzylation | 85–90 | 98.5 | K₂CO₃, acetonitrile, reflux |
| Bromination | 78–82 | 97.8 | TBA tribromide, 0–10°C |
| Formylation | 70–75 | 99.1 | iPrMgCl, THF, –10–0°C |
Alternative Pathways: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, used for 2,4-dihydroxybenzaldehyde synthesis, offers a divergent route:
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Substrate Preparation : 2,5-Difluoro-4-(phenylmethoxy)phenol is treated with POCl₃ and DMF in acetonitrile to generate a formamidinium intermediate.
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Hydrolytic Aldehyde Formation : Subsequent hydrolysis at 50°C yields the target aldehyde.
Optimization Insight :
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Lower temperatures (–10°C to 25°C) during reagent addition minimize side reactions.
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Isolating the intermediate formamidinium salt improves purity (≥95%) prior to hydrolysis.
Comparative Analysis of Protecting Groups
The choice of protecting group critically impacts bromination efficiency and final deprotection. Patent CN115124410A highlights isopropyl protection for its steric and electronic advantages. For phenylmethoxy:
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Steric Effects : The bulky benzyl group may hinder bromination at position 1, necessitating excess brominating agent (1.05–1.10 eq).
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Electronic Effects : The electron-donating methoxy activates the ring, but adjacent fluorines (position 2 and 5) deactivate neighboring positions, concentrating reactivity at position 1.
Challenges in Fluorine Regioselectivity
Introducing fluorine at positions 2 and 5 prior to benzylation is nontrivial. Potential solutions include:
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Directed Ortho-Metalation : Using a tert-butoxycarbonyl (Boc) group to direct fluorination via electrophilic substitution.
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Balz-Schiemann Reaction : Converting amine precursors to diazonium salts followed by fluoridation, though this risks over-fluorination.
Industrial Scalability and Cost Considerations
The Grignard-based route offers scalability due to:
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Mild conditions (–10°C to 0°C) compatible with standard reactors.
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High-yielding bromination (≥80%) with recyclable solvents (dichloromethane).
In contrast, the Vilsmeier-Haack method requires stringent temperature control, increasing operational costs.
Purification and Characterization
Final purification via recrystallization (isopropyl ether, 60–65°C) achieves ≥99.5% purity. Nuclear magnetic resonance (NMR) confirms regiochemistry:
Chemical Reactions Analysis
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylmethoxy group can also influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ primarily in substituents at the 4-position, influencing reactivity, stability, and applications.
| Compound | 4-Position Substituent | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|
| 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde | Phenylmethoxy (benzyloxy) | C₁₄H₁₀F₂O₂ | 260.23 | Synthetic pathways inferred from [5, 12] |
| 2,5-Difluorobenzaldehyde | H (unsubstituted) | C₇H₄F₂O | 158.10 | [12] (CAS 2646-90-4) |
| 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde | Trifluoromethyl | C₈H₃F₅O | 218.10 | [3, 13] |
| 2,5-Difluoro-4-(methylthio)benzaldehyde | Methylthio | C₈H₆F₂OS | 188.19 | [7, 14] |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Difluoromethoxy and methoxy | C₈H₆F₂O₃ | 188.13 | [9] |
Substituent Effects:
- Electron-Withdrawing Groups (e.g., -CF₃, -F): Increase aldehyde reactivity toward nucleophilic additions or reductions (e.g., trifluoromethyl in [3, 13]).
- Electron-Donating Groups (e.g., -OCH₂Ph, -SCH₃): Stabilize the aromatic ring but may reduce aldehyde reactivity. The phenylmethoxy group in the target compound balances steric bulk and moderate electron donation.
Reactivity in Reduction Reactions
Aldehydes are generally more reactive than ketones in reduction reactions (e.g., EDAB-mediated reductions yield 93% benzaldehyde reduction vs. 68% for acetophenone) . Substituents further modulate reactivity:
Physical and Chemical Properties
Solubility: Fluorinated aldehydes typically exhibit low water solubility but high solubility in organic solvents like DMF or dichloroethane .
Biological Activity
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFO
- Molecular Weight : 252.22 g/mol
This compound features two fluorine atoms at the 2 and 5 positions of the benzene ring and a phenylmethoxy group at the para position relative to the aldehyde functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other compounds with similar structures.
Enzyme Inhibition
Research has indicated that derivatives of benzaldehyde compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. The structure-activity relationship (SAR) analysis shows that modifications on the benzene ring significantly affect the inhibitory potency against COX-1 and COX-2 enzymes.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the anti-inflammatory potential of this compound. The results from these studies are summarized in Table 1.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.05 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Diclofenac | 0.04 ± 0.02 | COX-1 |
Table 1: Inhibitory Concentration (IC50) values for selected compounds against COX enzymes.
Case Studies
One notable case study involved the synthesis and biological evaluation of various derivatives of this compound. The study focused on the anti-inflammatory effects observed in carrageenan-induced paw edema models in rats. The compound exhibited a significant reduction in edema compared to control groups, indicating its potential therapeutic effects.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target enzymes.
- Substituent Effects : The phenylmethoxy group contributes to increased selectivity for COX enzymes over other targets.
- Aldehyde Group : The aldehyde functionality is critical for maintaining biological activity, likely through interactions with enzyme active sites.
Q & A
Q. What are the common synthetic routes for 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution of 2,5-difluoro-4-hydroxybenzaldehyde with benzyl bromide. Key steps include:
- Reaction Setup : Use a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base at 80–100°C for 12–24 hours.
- Optimization : Maintain a 1:1.2 molar ratio of substrate to benzyl bromide. Monitor progress via TLC or HPLC.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in >85% purity.
Reference: Similar protocols for fluorinated benzaldehydes are validated in nucleophilic substitution reactions .
Q. What spectroscopic techniques characterize this compound, and what key signals confirm synthesis?
Methodological Answer:
| Technique | Key Signals/Data |
|---|---|
| ¹H NMR | Aldehyde proton: δ 10.2–10.5 (s, 1H); Aromatic protons: δ 7.5–8.0 (m, 6H) |
| ¹⁹F NMR | Two distinct fluorines at δ -110 to -115 ppm |
| IR | C=O stretch at ~1700 cm⁻¹ |
| MS (EI) | Molecular ion [M]⁺ at m/z 264 (C₁₄H₁₀F₂O₂) |
Reference: Spectral patterns align with structurally analogous fluorinated benzaldehydes .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in amber glass vials under inert gas (argon) at 2–8°C to prevent photodegradation.
- Include desiccants (silica gel) to avoid hydrolysis of the aldehyde group.
- Reassess purity via HPLC every 6 months; repurify if degradation exceeds 5%.
Reference: Stability protocols from fluorinated benzaldehyde safety guidelines .
Advanced Questions
Q. How does the phenylmethoxy group influence reactivity in cross-coupling reactions compared to electron-withdrawing substituents?
Methodological Answer: The electron-donating phenylmethoxy group activates the ring toward electrophilic substitution but slows nucleophilic reactions. For Suzuki-Miyaura couplings :
- Use Pd(PPh₃)₄ catalyst with Cs₂CO₃ to enhance reactivity at the fluorine-bearing positions.
- Comparative studies show electron-withdrawing groups (e.g., -CF₃) increase regioselectivity but reduce reaction rates by 30–40%.
Reference: Mechanistic insights from fluorinated benzaldehyde coupling studies .
Q. How can computational chemistry guide the design of bioactive derivatives?
Methodological Answer:
- DFT Calculations : Predict HOMO/LUMO energies to assess redox activity.
- Molecular Dynamics : Simulate ligand-protein binding (e.g., kinase inhibition) to optimize substituent placement.
- QSAR Models : Corrogate logP and polar surface area with cytotoxicity data (e.g., IC₅₀ values).
Reference: Computational strategies validated for fluorinated drug candidates .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293) and protocols (e.g., MTT assay in triplicate).
- SAR Analysis : Compare derivatives with modified substituents (e.g., -OCH₃ vs. -SCH₃) to isolate functional group effects.
- Meta-Analysis : Apply multivariate regression to adjust for variables like solvent (DMSO concentration ≤0.1%).
Reference: Data reconciliation methods from fluorinated compound studies .
Data Contradiction Analysis
Example Issue : Discrepancies in reported antibacterial efficacy.
Resolution Framework :
Reproduce Experiments : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth conditions.
Control Variables : Ensure consistent compound purity (≥95% via HPLC) and solvent (DMSO).
Mechanistic Studies : Evaluate membrane permeability via fluorescent probes (e.g., propidium iodide uptake).
Reference: Best practices from fluorinated benzaldehyde bioactivity research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
